4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound known for its significant pharmacological properties. It is a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with another substituent .
Scientific Research Applications
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as anxiety and depression.
Industry: Utilized in the development of neuroimaging agents for positron emission tomography (PET) scans.
Mechanism of Action
The compound exerts its effects primarily by binding to the 5-HT1A receptor, a subtype of serotonin receptor. By acting as an antagonist, it inhibits the receptor’s activity, which can modulate neurotransmitter release and influence various physiological processes. The molecular targets and pathways involved include the inhibition of serotonin signaling, which can affect mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-2-pyridinylbenzamide: Another potent 5-HT1A receptor antagonist with similar pharmacological properties.
2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)benzenesulfonamide: Shares structural similarities and receptor affinity.
Uniqueness
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its high selectivity and potency as a 5-HT1A receptor antagonist. This specificity makes it a valuable tool in neuroimaging and psychiatric research, providing insights into serotonin receptor function and its role in mental health disorders .
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-26-19-5-3-2-4-18(19)23-14-12-22(13-15-23)11-10-21-27(24,25)17-8-6-16(20)7-9-17/h2-9,21H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEULCUXELNQAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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